Cas no 879053-63-1 (4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid)

4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid
- 4-(5-Ethyl-2-methoxy-phenyl)-4-hydroxy-butyric acid
- DTXSID90424539
- MFCD08056158
- AKOS022185249
- 879053-63-1
- CS-0330710
- 4-(5-ethyl-2-methoxy-phenyl)-4-hydroxy-butyric acid, AldrichCPR
- AKOS000302542
- BS-36041
- 4-(5-Ethyl-2-methoxy-phenyl)-4-hydroxy-butyricacid
- 4-(5-ethyl-2-methoxyphenyl)-4-hydroxybutanoicacid
-
- MDL: MFCD08056158
- インチ: InChI=1S/C13H18O4/c1-3-9-4-6-12(17-2)10(8-9)11(14)5-7-13(15)16/h4,6,8,11,14H,3,5,7H2,1-2H3,(H,15,16)
- InChIKey: ZJSIZHYKJPBPCJ-UHFFFAOYSA-N
- ほほえんだ: CCC1=CC(=C(C=C1)OC)C(CCC(=O)O)O
計算された属性
- せいみつぶんしりょう: 238.12100
- どういたいしつりょう: 238.12050905g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 242
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 66.8Ų
じっけんとくせい
- PSA: 66.76000
- LogP: 2.15580
4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid セキュリティ情報
4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid 税関データ
- 税関コード:2918990090
- 税関データ:
中国税関コード:
2918990090概要:
2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P004EGK-1g |
4-(5-ETHYL-2-METHOXYPHENYL)-4-HYDROXYBUTANOIC ACID |
879053-63-1 | 95% | 1g |
$72.00 | 2025-02-21 | |
TRC | B442375-50mg |
4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic Acid |
879053-63-1 | 50mg |
$ 65.00 | 2022-06-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401380-1g |
4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid |
879053-63-1 | 95+% | 1g |
¥1350.00 | 2024-04-27 | |
TRC | B442375-10mg |
4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic Acid |
879053-63-1 | 10mg |
$ 50.00 | 2022-06-07 | ||
TRC | B442375-100mg |
4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic Acid |
879053-63-1 | 100mg |
$ 80.00 | 2022-06-07 | ||
Fluorochem | 060089-1g |
4-(5-Ethyl-2-methoxy-phenyl)-4-hydroxy-butyric acid |
879053-63-1 | 95% | 1g |
£88.00 | 2022-02-28 | |
A2B Chem LLC | AC04564-1g |
4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid |
879053-63-1 | 95% | 1g |
$61.00 | 2024-04-19 |
4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid 関連文献
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acidに関する追加情報
Introduction to 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid (CAS No. 879053-63-1)
4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid, identified by its Chemical Abstracts Service (CAS) number 879053-63-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound, featuring a unique aromatic structure with an ethyl substituent and a methoxy group on the phenyl ring, combined with a hydroxybutanoic acid moiety, presents intriguing possibilities for its applications in medicinal chemistry and drug development.
The molecular framework of 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid consists of a benzene ring substituted at the 5-position with an ethyl group and at the 2-position with a methoxy group. The presence of these functional groups not only influences its physicochemical properties but also opens up diverse synthetic pathways for further derivatization. The hydroxybutanoic acid side chain adds another layer of complexity, potentially enabling interactions with biological targets that are sensitive to hydroxyl-containing compounds.
In recent years, there has been growing interest in exploring the pharmacological potential of structurally complex organic compounds like 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid. Its unique scaffold suggests possible applications in modulating biological pathways that are relevant to inflammation, neurodegeneration, and metabolic disorders. Preliminary studies have indicated that derivatives of this compound may exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for further investigation.
One of the most compelling aspects of 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid is its versatility in chemical modification. The hydroxyl group and the aromatic ring provide multiple sites for functionalization, allowing researchers to tailor its properties for specific therapeutic purposes. For instance, modifications at the hydroxyl position could enhance solubility or improve bioavailability, while alterations to the aromatic ring might fine-tune binding affinity to biological targets.
The synthesis of 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and selective hydroxymethylation have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the compound's synthetic accessibility but also demonstrate the growing sophistication in organic synthesis methodologies.
Recent advancements in computational chemistry have further accelerated the discovery process for compounds like 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid. Molecular modeling and virtual screening techniques allow researchers to predict potential biological activities and optimize lead structures before conducting expensive wet-lab experiments. This integration of computational methods with traditional experimental approaches has significantly reduced the time and cost associated with drug discovery pipelines.
The pharmacological profile of 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid is still under active investigation, but early findings suggest several promising avenues for therapeutic intervention. Studies have shown that analogs with similar structural motifs may interact with cyclooxygenase (COX) enzymes, which are key players in inflammatory responses. Additionally, the compound's ability to modulate neurotransmitter systems makes it a potential candidate for treating neurological disorders.
Another area of interest is the compound's potential role in metabolic health. The hydroxybutanoic acid moiety is structurally related to β-hydroxybutyrate, a ketone body that plays a crucial role in energy metabolism. By exploring derivatives of 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid, researchers aim to develop molecules that can influence metabolic pathways beneficially, potentially leading to new treatments for obesity and diabetes.
The development of novel drug candidates requires rigorous evaluation through preclinical studies before transitioning to human trials. In vitro assays are commonly used to assess the compound's interactions with target proteins and its potential toxicity profile. These initial screenings help identify promising candidates while eliminating those with undesirable properties early in the discovery process.
Once a lead compound like 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid shows encouraging results in preclinical studies, it undergoes further optimization to enhance its efficacy and safety. This iterative process involves modifying specific structural features based on feedback from biological assays and pharmacokinetic studies. The goal is to develop a drug candidate that meets stringent regulatory requirements for human use.
The impact of such research extends beyond academic curiosity; it holds significant implications for patient care and public health. By identifying new therapeutic agents derived from structurally complex compounds like 4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid, scientists contribute to addressing unmet medical needs across various disease areas. This underscores the importance of continued investment in pharmaceutical research and development.
In conclusion,4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid (CAS No. 879053-63-1) represents a fascinating subject of study in medicinal chemistry due to its unique structural features and potential biological activities. Its exploration not only advances our understanding of organic synthesis but also opens new avenues for drug discovery. As research progresses, this compound is likely to play a significant role in developing novel therapeutic interventions for diverse medical conditions.
879053-63-1 (4-(5-Ethyl-2-methoxyphenyl)-4-hydroxybutanoic acid) 関連製品
- 125316-42-9(Methyl 2-(2-aminopropanamido)propanoate)
- 391861-28-2(1-Piperidinecarboxamide, N-benzoyl-N-phenyl-)
- 2098129-72-5(4-Cycloheptylpiperazin-1-amine)
- 7094-26-0(1,1,2-trimethylcyclohexane)
- 2418720-65-5((9H-fluoren-9-yl)methyl 4-3-iodo-2-methyl-5-(sulfanylmethyl)phenylpiperazine-1-carboxylate)
- 941885-59-2(ethyl 4-(2-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate)
- 122885-30-7(4,5-Hexadienoic acid, 2-amino-, methyl ester)
- 369604-02-4(8-(butan-2-ylsulfanyl)-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 2703778-69-0(tert-butyl N-(2-{5,8-diazaspiro3.5nonan-8-yl}ethyl)carbamate)
- 1005695-94-2(3-cyclopropyl-5-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene-2-sulfanylideneimidazolidin-4-one)